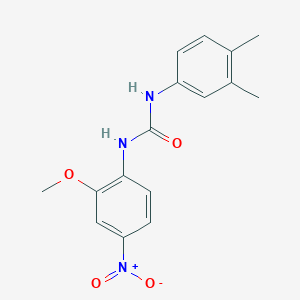

![molecular formula C12H15BrN4O4S3 B4621518 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4621518.png)

1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Übersicht

Beschreibung

Synthesis Analysis The synthesis of related compounds involves nucleophilic substitution reactions, where specific functional groups are introduced to form the desired compound. A study by Wu Qi (2014) outlines the synthesis of novel piperazine derivatives, emphasizing the importance of solvent choice, reaction temperature, and the use of acid acceptors to achieve high yields. Similarly, the synthesis of carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs demonstrates the complexity and versatility of synthesizing these compounds (Ajeesh Kumar et al., 2016).

Molecular Structure Analysis Molecular structure investigations, including X-ray crystallography and DFT calculations, provide insights into the conformational and electronic properties of these compounds. For example, Shawish et al. (2021) analyzed new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, highlighting the significance of intermolecular interactions in determining molecular packing.

Chemical Reactions and Properties The chemical reactivity of these compounds can be influenced by the presence of specific functional groups. The synthesis of biaryl pyrazole sulfonamide derivatives, as discussed by Srivastava et al. (2008), reveals how modifications can affect the compounds' biological activities, including receptor antagonism.

Physical Properties Analysis Physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. Studies focusing on the crystal structure, like that by Naveen et al. (2007), elucidate how molecular conformation affects the physical characteristics of these molecules.

Chemical Properties Analysis The chemical properties, including reactivity, stability, and compatibility with various solvents, play a vital role in the compound's applications. The design and synthesis of derivatives, as explored by Nirogi et al. (2012), illustrate how structural modifications impact the ligand-binding affinity and pharmacokinetic profile.

- Synthesis and antibacterial activities: (Wu Qi, 2014).

- Design, synthesis, and evaluation of anticancer properties: (Ajeesh Kumar et al., 2016).

- Synthesis and molecular structure investigations: (Shawish et al., 2021).

- Facile synthesis, ex-vivo and in vitro screening: (Srivastava et al., 2008).

- Synthesis and crystal structure: (Naveen et al., 2007).

- Design, synthesis, and pharmacological evaluation: (Nirogi et al., 2012).

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Piperazine derivatives have been investigated for their anticancer activities. For instance, studies on polyfunctional substituted 1,3-thiazoles, which include piperazine substituents, have shown effectiveness against various cancer cell lines, highlighting their potential in cancer treatment research (Kostyantyn Turov, 2020).

Serotonin Receptor Agonists

Research on piperazinopyrrolo[1,2-a]thieno[3,2-e]-pyrazine derivatives has explored their affinity and selectivity for 5-HT3 receptors. These compounds exhibit partial agonist activity and have been evaluated for their anxiolytic-like effects in vivo, contributing to the understanding of serotonin receptor modulation (S. Rault et al., 1996).

Bacterial Biofilm and MurB Inhibitors

Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and tested for their antibacterial efficacies and ability to inhibit bacterial biofilms and the MurB enzyme. These studies offer insights into developing new antibacterial agents targeting drug-resistant strains (Ahmed E. M. Mekky, S. Sanad, 2020).

Antimicrobial Activity

Derivatives of piperazine have been synthesized and evaluated for their antimicrobial activities, contributing to the search for new antimicrobial agents. For example, sulfonamide and amide derivatives incorporating piperazine and imidazo[1,2-B]Pyridazine moieties have shown promise in this area, demonstrating the compound's relevance in antimicrobial research (A. Bhatt, R. Kant, R. Singh, 2016).

Eigenschaften

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN4O4S3/c1-15-9-10(8-14-15)23(18,19)16-4-6-17(7-5-16)24(20,21)12-3-2-11(13)22-12/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCVKMJZXZTOSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

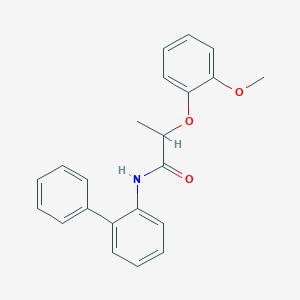

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4621460.png)

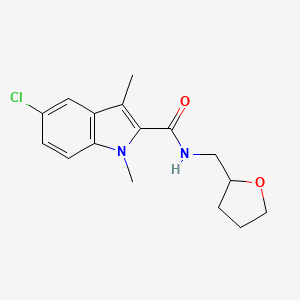

![1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4621473.png)

![4-[2-(2-allylphenoxy)ethoxy]benzaldehyde](/img/structure/B4621474.png)

![(3aR,7aS)-2-[2-(difluoromethoxy)-4-fluorophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4621485.png)

![3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4621492.png)

![2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4621500.png)

![N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4621508.png)

![2-({2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}thio)pyrimidine](/img/structure/B4621521.png)

![N-(4-bromophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B4621528.png)

![2-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)benzamide](/img/structure/B4621532.png)

![4-(2-{[N-(phenylsulfonyl)glycyl]oxy}acetyl)phenyl benzoate](/img/structure/B4621546.png)